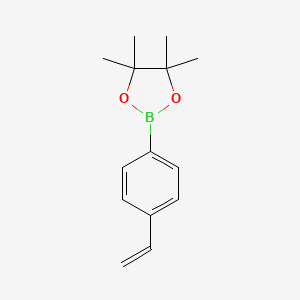

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

Description

Propriétés

IUPAC Name |

2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBKTEDYJFZZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Introduction

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, also known as 4-vinylphenylboronic acid pinacol ester, is an important bifunctional reagent possessing both a vinyl group and a boronic ester. This structure allows for sequential or orthogonal chemical modifications, making it a versatile tool in medicinal chemistry and materials science for the synthesis of polymers, natural products, and pharmaceutical intermediates. The most common and efficient method for its preparation is the palladium-catalyzed Miyaura borylation of 4-bromostyrene.

Reaction Principle: The Miyaura Borylation

The core of the synthesis is the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide (in this case, 4-bromostyrene) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction is mediated by a palladium catalyst and a base in an appropriate solvent. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired arylboronic ester and regenerate the active Pd(0) catalyst.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane from 4-bromostyrene.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromostyrene | C₈H₇Br | 183.05 | 1.83 g | 10.0 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 3.05 g | 12.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 245 mg | 0.3 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 2.94 g | 30.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - |

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 4-bromostyrene (1.83 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

-

Solvent Addition and Degassing: Add 50 mL of anhydrous 1,4-dioxane to the flask. The reaction mixture should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes, or by three cycles of vacuum-backfill with the inert gas.

-

Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 95:5 v/v) is typically used as the eluent. The fractions containing the product are collected and the solvent is evaporated to yield 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane as a colorless to pale yellow oil or solid.

Expected Yield: 70-85%

Visualizing the Process

Chemical Reaction Scheme

Caption: Chemical reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

-

4-Bromostyrene is a lachrymator and should be handled in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Miyaura borylation provides a reliable and high-yielding route to 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane. This protocol offers a solid foundation for researchers to synthesize this versatile building block for various applications in organic chemistry and drug discovery. The reaction is generally tolerant of a wide range of functional groups, although optimization of the catalyst, base, and solvent system may be necessary for different substrates.

An In-depth Technical Guide to (4-Vinylphenyl)boronic acid pinacol ester: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Vinylphenyl)boronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene, is a versatile bifunctional organic compound of significant interest in modern organic synthesis and materials science. Its structure incorporates a reactive vinyl group and a stable boronic acid pinacol ester, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and polymer chemistry, areas of profound importance in drug discovery and development.

Chemical and Physical Properties

(4-Vinylphenyl)boronic acid pinacol ester is commercially available, typically with a purity of 95-98%.[1][2] Its physical state is often described as a yellow liquid or a solid/semi-solid, suggesting a melting point near ambient temperature.[2][3] For long-term stability, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉BO₂ | [2][4][5] |

| Molecular Weight | 230.11 g/mol | [2][4][5] |

| Purity | 95-98% | [1][2] |

| Physical State | Yellow liquid or solid/semi-solid | [2][3] |

| Storage Temperature | 2-8°C | [3][5] |

Solubility

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of (4-Vinylphenyl)boronic acid pinacol ester. Although a complete, assigned spectrum for this specific molecule is not consistently published, data from closely related structures and its polymeric derivatives allow for an accurate prediction of its spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm), the aromatic protons of the phenyl ring (around 7.0-8.0 ppm), and a sharp singlet for the twelve equivalent protons of the two methyl groups on the pinacol ester (around 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the vinyl carbons, the aromatic carbons, and the carbons of the pinacol group. The carbon attached to the boron atom typically shows a broader signal due to quadrupolar relaxation.

-

¹¹B NMR: The boron-11 NMR spectrum is a key diagnostic tool for boronic esters. For tricoordinate boronic esters like the pinacol ester, a single, broad resonance is expected in the range of +20 to +35 ppm.[6]

Synthesis and Reactivity

The most common and efficient method for the synthesis of (4-Vinylphenyl)boronic acid pinacol ester is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a suitable aryl halide, in this case, 4-bromostyrene or 4-chlorostyrene, with bis(pinacolato)diboron (B₂pin₂).[7][8]

Experimental Protocol: Miyaura Borylation for the Synthesis of (4-Vinylphenyl)boronic acid pinacol ester

This protocol is a generalized procedure based on established Miyaura borylation methods.[9]

Materials:

-

4-Bromostyrene (or 4-chlorostyrene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/phosphine ligand)

-

Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., dioxane, toluene, DMSO)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 4-bromostyrene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (1-3 mol%), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (4-Vinylphenyl)boronic acid pinacol ester.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (4-Vinylphenyl)boronic acid pinacol ester | CymitQuimica [cymitquimica.com]

- 3. (4-Vinylphenyl)boronic acid pinacol ester | 870004-04-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene: Synthesis, Applications, and Experimental Protocols

CAS Number: 870004-04-9

Synonyms: 4-Vinylphenylboronic acid pinacol ester

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene, a versatile reagent widely utilized in organic synthesis, particularly in the realms of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, key applications, and experimental protocols.

Physicochemical Properties

| Property | Value |

| CAS Number | 870004-04-9[1][2][3] |

| Molecular Formula | C₁₄H₁₉BO₂[1][2] |

| Molecular Weight | 230.11 g/mol [1][2] |

| Appearance | White to off-white solid or crystalline powder |

| Purity | Typically ≥98% |

| Storage Conditions | 2-8°C, under an inert atmosphere and protected from light[2] |

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene is most commonly achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide, in this case, 4-bromostyrene, with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂).[4]

Experimental Protocol: Miyaura Borylation

This protocol outlines a general procedure for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene from 4-bromostyrene.

Materials:

-

4-Bromostyrene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromostyrene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene as a white solid.

Caption: Workflow for the synthesis of 4-vinylphenylboronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene is a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry to construct complex molecular architectures.[5][6] The pinacol ester group of the styrylboronic acid derivative offers improved stability and handling compared to the corresponding boronic acid.[7]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene with an aryl bromide.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (or another suitable solvent system)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene (1.2 eq.), the aryl bromide (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and water, followed by potassium carbonate (2.0 eq.).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired biaryl product.

Applications in Drug Discovery and Development

The Suzuki-Miyaura reaction, utilizing building blocks like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene, is instrumental in the synthesis of numerous biologically active compounds and drug candidates.

Synthesis of Resveratrol and its Derivatives

Resveratrol, a naturally occurring stilbenoid, and its derivatives have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[9] The synthesis of resveratrol and its analogs can be efficiently achieved through a Suzuki-Miyaura coupling reaction. For instance, coupling a protected 4-halophenol with 3,5-dimethoxyphenylboronic acid or, alternatively, coupling a protected 3,5-dihalophenol with 4-hydroxyphenylboronic acid, can yield the core stilbene structure. The use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene provides a stable and reactive precursor to the 4-vinylphenyl moiety, which can be a key component in the synthesis of various resveratrol analogs.[3][10]

Development of Functional Polymers for Biomedical Applications

The vinyl group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene makes it a valuable monomer for the synthesis of functional polymers. These polymers, bearing boronic acid ester functionalities, have shown promise in various biomedical applications, including drug delivery systems.[8][11][12] The boronic acid moiety can interact with diols, which are present in many biological molecules, allowing for the development of stimuli-responsive materials that can release drugs under specific physiological conditions.[13][14] For example, phenylboronic acid-containing polymers can form reversible covalent bonds with diol-containing molecules, a property that is being explored for creating drug-delivery depots and scaffolds for tissue engineering.[12][15]

High-Throughput Screening of Suzuki-Miyaura Reactions

In the context of drug discovery, high-throughput screening (HTS) methodologies are employed to rapidly optimize reaction conditions for Suzuki-Miyaura couplings.[10][16][17] This allows for the efficient synthesis of large libraries of compounds for biological evaluation. The workflow for such a screening process is outlined below.

Caption: Workflow for high-throughput screening of Suzuki-Miyaura reactions.

Conclusion

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene is a pivotal reagent in modern organic chemistry. Its stability, reactivity, and the versatility of its vinyl and boronic ester functionalities make it an invaluable tool for researchers and scientists in drug discovery and materials science. The robust and well-established Suzuki-Miyaura cross-coupling reaction, for which this compound is a prime substrate, continues to be a dominant method for the construction of complex molecules with significant biological and material properties. The detailed protocols and workflows provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ris.utwente.nl [ris.utwente.nl]

- 16. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 4-Vinylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-vinylphenylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this versatile reagent in their work. This guide includes key quantitative data, detailed experimental protocols for property determination, and a visualization of a common synthetic application.

Core Physical and Chemical Properties

4-Vinylphenylboronic acid pinacol ester is a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its physical state can vary, being described as a yellow liquid, a solid, or a semi-solid, which suggests its melting point is near ambient temperature.[1][2][3][4]

Quantitative Data Summary

For ease of reference and comparison, the key physical and chemical properties of 4-vinylphenylboronic acid pinacol ester are summarized in the table below. It is important to note that specific values for properties like melting point, boiling point, and density are not consistently reported in the literature for this specific compound; therefore, data for analogous compounds are provided for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉BO₂ | [3][5] |

| Molecular Weight | 230.11 g/mol | [2][5] |

| Physical Form | Yellow liquid, solid, or semi-solid | [1][2][3][4] |

| Melting Point | Not definitively reported. Phenylboronic acid pinacol ester (analog): 27-31 °C. | [6] |

| Boiling Point | Not definitively reported. Vinylboronic acid pinacol ester (analog): 34-35 °C at 7 mmHg. Phenylboronic acid pinacol ester (analog): 282.058 °C at 760 mmHg. | [6][7] |

| Density | Not definitively reported. Vinylboronic acid pinacol ester (analog): 0.908 g/mL at 25 °C. Phenylboronic acid pinacol ester (analog): 0.99 g/cm³. | [6] |

| Solubility | Soluble in common organic solvents such as chloroform, acetone, and ether. Insoluble in water. | [8] |

| Purity | Typically ≥95% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of 4-vinylphenylboronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum provides further structural detail. Expected chemical shifts would include those for the vinyl carbons (approx. 110-140 ppm), aromatic carbons (approx. 120-140 ppm), the carbon attached to boron (which can be broad or unobserved), the carbons of the pinacol ester (approx. 84 ppm), and the methyl carbons of the pinacol group (approx. 25 ppm).[9][10]

-

¹¹B NMR: Boron-11 NMR is a specialized technique that can confirm the presence and electronic environment of the boron atom. For pinacol boronate esters, a single broad peak is typically observed.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for boronate esters are expected in the following regions:

-

C-O stretching: 1300-1180 cm⁻¹ and 1100-1000 cm⁻¹[12]

-

B-C stretching: 1000-1090 cm⁻¹[1]

-

Out-of-plane vibrations: 500-750 cm⁻¹[1]

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of 4-vinylphenylboronic acid pinacol ester.

Synthesis of 4-Vinylphenylboronic Acid Pinacol Ester

A general and common method for the synthesis of arylboronic acid pinacol esters involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst.

Materials:

-

4-Vinylphenyl halide (e.g., bromide or iodide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

A base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-vinylphenyl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., 3 mol%).

-

Add anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-vinylphenylboronic acid pinacol ester.

Determination of Physical Properties

Melting Point:

-

Place a small amount of the solid sample into a capillary tube.

-

Use a standard melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure accuracy.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

NMR Spectroscopy (¹H, ¹³C):

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

FT-IR Spectroscopy:

-

For a liquid sample, a small drop can be placed between two KBr or NaCl plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Application in Suzuki-Miyaura Cross-Coupling

A primary application of 4-vinylphenylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The general workflow is depicted below.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

4-Vinylphenylboronic acid pinacol ester

-

Aryl or vinyl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a reaction vessel, combine the aryl/vinyl halide (1.0 eq), 4-vinylphenylboronic acid pinacol ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[13][14]

-

Add the solvent system. If using a biphasic system, ensure vigorous stirring.[13]

-

Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes.[13]

-

Add the palladium catalyst (e.g., 1-5 mol%) under a positive pressure of the inert gas.[13]

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.[13]

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

This guide provides a foundational understanding of the physical properties and common applications of 4-vinylphenylboronic acid pinacol ester, serving as a valuable resource for its effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. (4-Vinylphenyl)boronic acid pinacol ester | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (4-Vinylphenyl)boronic acid pinacol ester | 870004-04-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]

- 7. Vinylboronic acid pinacol ester - 75927-49-0 - Structure, Synthesis, Properties [organoborons.com]

- 8. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Characterization of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The following sections detail the expected NMR spectral data, a composite experimental protocol for acquiring such data, and visualizations to aid in understanding the molecular structure and characterization workflow.

Molecular Structure and NMR Assignments

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, also known as 4-vinylphenylboronic acid pinacol ester, possesses a well-defined structure amenable to NMR analysis. The key structural features for NMR are the vinyl group, the substituted phenyl ring, and the pinacolato ligand on the boron atom.

Chemical structure of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for the ¹H, ¹³C, and ¹¹B nuclei of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane. The data is compiled based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.75 | d | 8.0 | 2H | Aromatic (ortho to Boron) |

| 7.42 | d | 8.0 | 2H | Aromatic (meta to Boron) |

| 6.71 | dd | 17.6, 10.9 | 1H | Vinyl (-CH=) |

| 5.82 | d | 17.6 | 1H | Vinyl (=CH₂, trans) |

| 5.28 | d | 10.9 | 1H | Vinyl (=CH₂, cis) |

| 1.35 | s | - | 12H | Pinacol Methyls |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 139.8 | Aromatic (quaternary, para to Boron) |

| 136.9 | Vinyl (-CH=) |

| 134.8 | Aromatic (ortho to Boron) |

| 126.0 | Aromatic (meta to Boron) |

| 114.1 | Vinyl (=CH₂) |

| 83.9 | Pinacol (quaternary) |

| 24.9 | Pinacol (methyls) |

| Not observed | Aromatic (quaternary, attached to Boron) |

Note: The carbon atom directly attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus and may not be observed or precisely localized.

Table 3: ¹¹B NMR Data (128 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 31.0 - 34.0 | Dioxaborolane Boron |

Experimental Protocols

The following is a representative experimental protocol for the NMR characterization of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane.

3.1. Sample Preparation

Approximately 10-20 mg of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

3.2. NMR Data Acquisition

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is commonly employed. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typical.

-

¹¹B NMR: A single-pulse experiment with proton decoupling is used. The spectral width is set to encompass the expected chemical shift range for boronic esters (e.g., 200 ppm). A smaller number of scans is usually sufficient due to the high receptivity of the ¹¹B nucleus. Boron trifluoride diethyl etherate (BF₃·OEt₂) is often used as an external standard (δ = 0.0 ppm).

Workflow for NMR Characterization.

Signaling Pathways and Logical Relationships

The NMR characterization process follows a logical progression from sample preparation to final structure elucidation. The relationship between the different NMR experiments and the information they provide is crucial for a comprehensive analysis.

Information flow in NMR-based structural elucidation.

This guide provides a thorough framework for the NMR characterization of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane. By following the outlined protocols and referencing the provided data, researchers can confidently verify the identity and purity of this important synthetic intermediate.

An In-depth Technical Guide to the Mass Spectrometry of (4-Vinylphenyl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (4-Vinylphenyl)boronic acid pinacol ester, a versatile building block in organic synthesis. Given the compound's utility, particularly in the construction of complex molecules through cross-coupling reactions, a thorough understanding of its analytical characterization is paramount. This document outlines key physicochemical properties, theoretical mass spectrometry data, and a detailed experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

(4-Vinylphenyl)boronic acid pinacol ester is a compound with the molecular formula C₁₄H₁₉BO₂ and a molecular weight of 230.11 g/mol .[1][2] Key identifying information is summarized in the table below.

| Property | Value |

| CAS Number | 870004-04-9[1] |

| Molecular Formula | C₁₄H₁₉BO₂[1][2] |

| Molecular Weight | 230.11 g/mol [1][2] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane |

| Physical Form | Liquid, Semi-Solid, or Solid |

Theoretical Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for the molecular ion and potential key fragments under positive ion electrospray ionization (ESI+).

| Predicted Fragment Ion | m/z (¹¹B isotope) | Proposed Structure |

| [M+H]⁺ | 231.15 | Intact molecule with a proton |

| [M+Na]⁺ | 253.13 | Intact molecule with a sodium adduct |

| [M-C₆H₁₂O₂]⁺ | 117.07 | Loss of the pinacol group |

| [C₈H₇]⁺ | 103.05 | Vinylphenyl cation |

Experimental Protocol: LC-MS/MS Analysis

The analysis of boronic acid pinacol esters by chromatographic methods can be challenging due to their susceptibility to hydrolysis, which converts them to the corresponding boronic acid.[3] This protocol is designed to minimize such degradation and provide a robust method for quantification and characterization.

1. Sample Preparation

-

Solvent: Use an aprotic and non-aqueous diluent, such as acetonitrile or a mixture of acetonitrile and isopropanol, to minimize hydrolysis.

-

Procedure for a reaction mixture:

-

To a 100 µL aliquot of the sample, add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Vortex for 1 minute to precipitate any proteins or salts.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

2. Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to reduce on-column hydrolysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific transitions from the precursor ion to product ions. The exact m/z values would need to be optimized experimentally, but can be predicted based on the theoretical fragmentation pattern.

-

Example Transition: 231.15 -> 117.07 (for the protonated molecule)

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the analysis of (4-Vinylphenyl)boronic acid pinacol ester and the rationale for using an internal standard.

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene, also known as 4-vinylphenylboronic acid pinacol ester. This versatile bifunctional molecule, featuring both a polymerizable styrene moiety and a synthetically useful boronic ester, is a valuable building block in organic synthesis and materials science, with significant potential in the field of drug development.

Commercial Availability and Physicochemical Properties

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene is commercially available from several chemical suppliers. The typical purity of the commercially available compound is ≥97%.[1][2]

Table 1: Physicochemical Properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

| Property | Value | Reference(s) |

| CAS Number | 870004-04-9 | [1][2] |

| Molecular Formula | C₁₄H₁₉BO₂ | [2] |

| Molecular Weight | 230.11 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or semi-solid | |

| Purity | ≥97% | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |

Table 2: Spectroscopic Data for the closely related (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (d, J = 7.2 Hz, 2H), 7.38 (t, J = 7.4 Hz, 2H), 7.31 (t, J = 7.3 Hz, 1H), 7.04 (d, J = 18.6 Hz, 1H), 6.22 (d, J = 18.6 Hz, 1H), 1.33 (s, 12H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 148.9, 137.4, 128.8, 128.6, 126.8, 83.7, 24.9 |

| GC-MS (m/z) | 230.1 |

Safety Information

A complete Safety Data Sheet (SDS) for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene should be obtained from the supplier. However, based on available information for this compound and related substances, the following hazard information is pertinent.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene can be achieved through several synthetic routes. A common method involves the Miyaura borylation of 4-vinylphenyl halides.

Caption: Miyaura Borylation Synthesis Route.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is adapted from established procedures for Miyaura borylation reactions.

Materials:

-

4-Bromostyrene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromostyrene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene as a colorless to pale yellow oil.

Applications in Drug Development

The dual functionality of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene makes it a valuable tool in drug development, primarily through its use in palladium-catalyzed cross-coupling reactions and as a monomer for functional polymers.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the straightforward synthesis of complex aryl structures, which are common motifs in bioactive molecules.

Caption: General Scheme for Suzuki-Miyaura Coupling.

This protocol provides a general procedure for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene with an aryl halide.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

-

Aryl halide (e.g., aryl bromide or iodide)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene (1.2 eq.) and the aryl halide (1.0 eq.) in a mixture of toluene and water (e.g., 4:1 v/v).

-

Add potassium carbonate (2.0 eq.) to the mixture.

-

Purge the solution with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 4-aryl-styrene product.

Heck Reaction

The vinyl group of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene can participate in Heck reactions, another palladium-catalyzed C-C bond-forming reaction, to create substituted alkenes. This provides an alternative route to complex molecular scaffolds.

Caption: General Scheme for the Heck Reaction.

This is a general protocol for the Heck reaction involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

-

Aryl or vinyl halide/triflate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

An organic base (e.g., triethylamine, Et₃N)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide, DMF, or acetonitrile)

Procedure:

-

Combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene (1.0 eq.), the organic halide (1.2 eq.), Pd(OAc)₂ (0.01-0.05 eq.), and the phosphine ligand (0.02-0.1 eq.) in a reaction vessel.

-

Add the anhydrous solvent and the base (2.0-3.0 eq.).

-

Heat the mixture under an inert atmosphere at 80-120 °C for 6-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

-

Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography.

Polymer Synthesis for Drug Delivery

The styrene functionality allows for the polymerization of this monomer, leading to the formation of functional polymers. These polymers, bearing pendant boronic ester groups, can be used in various drug delivery applications. For instance, they can be synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined block copolymers that self-assemble into nanoparticles for drug encapsulation.[3]

Caption: Workflow for Drug Delivery Nanoparticle Formulation.

This protocol outlines the synthesis of an amphiphilic block copolymer using RAFT polymerization and its subsequent self-assembly into drug-loaded nanoparticles.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene

-

A hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMA)

-

A RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

An initiator (e.g., azobisisobutyronitrile, AIBN)

-

A hydrophobic drug for encapsulation

-

Dioxane (or another suitable solvent)

-

Dialysis membrane

Procedure:

Part A: Polymer Synthesis

-

In a Schlenk tube, dissolve the RAFT agent and AIBN in dioxane.

-

Add the hydrophilic monomer (PEGMA) and stir until a homogeneous solution is formed.

-

Heat the mixture to 70 °C for a predetermined time to form the hydrophilic block.

-

Add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene to the reaction mixture and continue heating to grow the hydrophobic block.

-

Monitor the polymerization by taking samples for analysis by gel permeation chromatography (GPC) to determine molecular weight and polydispersity.

-

Terminate the polymerization by cooling the reaction and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., cold hexane), and dry the resulting block copolymer under vacuum.

Part B: Nanoparticle Formulation

-

Dissolve the synthesized amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent (e.g., THF or acetone).

-

Add this organic solution dropwise to a vigorously stirring aqueous solution.

-

The nanoparticles will self-assemble as the organic solvent diffuses into the water.

-

Stir the suspension for several hours to allow for complete evaporation of the organic solvent.

-

Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining free drug and solvent.

-

The resulting nanoparticle suspension can be characterized for size, morphology, drug loading, and release properties.

Conclusion

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene is a highly valuable and commercially available reagent for researchers in organic synthesis and drug development. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura and Heck couplings, combined with its polymerizability, opens up a wide array of possibilities for the synthesis of novel bioactive compounds and advanced drug delivery systems. The experimental protocols provided in this guide serve as a starting point for the exploration of this versatile molecule in various research and development endeavors. As with any chemical reagent, it is imperative to consult the supplier's Safety Data Sheet and perform a thorough risk assessment before use.

References

An In-depth Technical Guide to the Safety and Handling of 4-Vinylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-vinylphenylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Adherence to the protocols and safety measures outlined in this document is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

4-Vinylphenylboronic acid pinacol ester is a derivative of phenylboronic acid and is commonly used in Suzuki-Miyaura coupling reactions to introduce a vinylphenyl group.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 870004-04-9 | [3][4] |

| Molecular Formula | C₁₄H₁₉BO₂ | [3][4] |

| Molecular Weight | 230.11 g/mol | [3][4] |

| Appearance | Yellow liquid or solid | [3] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Hazard Identification and GHS Classification

4-Vinylphenylboronic acid pinacol ester is considered a hazardous substance. The GHS classification, based on available data for the compound and its close analogs, is presented below.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 4-vinylphenylboronic acid pinacol ester to minimize exposure and ensure personal safety.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Safe Handling and Storage

Due to its air-sensitive nature, specific procedures must be followed for the handling and storage of 4-vinylphenylboronic acid pinacol ester.

Handling

-

Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling.

The following diagram illustrates a logical workflow for the safe handling of 4-vinylphenylboronic acid pinacol ester.

Caption: A logical workflow for the safe handling of 4-vinylphenylboronic acid pinacol ester.

Storage

-

Container: Keep the container tightly sealed.

-

Atmosphere: Store under an inert atmosphere.

-

Temperature: Store in a cool, dry, and dark place, typically at 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and water.

Accidental Release and First Aid Measures

Accidental Release

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.

-

Ventilation: Ensure adequate ventilation of the affected area.

First Aid

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Considerations

All waste containing 4-vinylphenylboronic acid pinacol ester must be treated as hazardous waste.

-

Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

-

Chemical Waste: Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.

Experimental Protocols: Use in Suzuki-Miyaura Coupling

4-Vinylphenylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of styrenes and their derivatives.

General Suzuki-Miyaura Coupling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol is a general representation and may require optimization for specific substrates.

Reaction: Suzuki-Miyaura coupling of an aryl halide with 4-vinylphenylboronic acid pinacol ester.

Materials:

-

Aryl halide (1.0 eq)

-

4-Vinylphenylboronic acid pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, 4-vinylphenylboronic acid pinacol ester, and the base.

-

Solvent Addition: Add the solvent mixture to the flask.

-

Degassing: Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (typically monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The following diagram illustrates a typical experimental workflow for this reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

4-Vinylphenylboronic acid pinacol ester is a valuable synthetic tool, but its safe and effective use necessitates a thorough understanding of its properties and hazards. This guide provides a framework for its safe handling, storage, and application in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) from the supplier and adhere to your institution's safety protocols.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (4-Vinylphenyl)boronic acid pinacol ester | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Vinylboronic acid pinacol ester - 75927-49-0 - Structure, Synthesis, Properties [organoborons.com]

- 7. Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0 [sigmaaldrich.com]

Solubility Profile of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Understanding the solubility of this boronic acid pinacol ester is critical for reaction optimization, purification, and formulation development.

Executive Summary

Qualitative Solubility Data

Based on the analysis of phenylboronic acid pinacol ester, the solubility of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in common organic solvents is expected to follow a similar trend. The data indicates high solubility in a variety of polar aprotic and moderately polar solvents, with lower solubility in nonpolar hydrocarbon solvents.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility |

| Chlorinated | Chloroform | Very High |

| Ketones | Acetone, 3-Pentanone | High |

| Ethers | Dipropyl Ether, Tetrahydrofuran (THF) | High |

| Hydrocarbons | Methylcyclohexane, Hexane | Low to Very Low |

| Amides | Dimethylformamide (DMF) | High |

| Alcohols | Methanol, Ethanol | Moderate to High |

This qualitative assessment is based on data for phenylboronic acid pinacol ester and is expected to be representative for 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane, the following experimental methodologies are recommended. These protocols are based on established methods for determining the solubility of boronic acid esters.[1]

Dynamic Method (Turbidity-Based)

This method relies on determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Methodology:

-

Sample Preparation: A precise amount of 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is weighed and added to a known volume or mass of the desired organic solvent in a sealed vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The suspension is heated slowly and at a constant rate while being vigorously stirred.

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration. The disappearance of turbidity can be monitored visually or by using a luminance probe to measure light intensity.[1][2]

-

Data Correlation: The experiment is repeated with different concentrations to generate a solubility curve (mole fraction vs. temperature). These data can then be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations.[1]

Thermodynamic Solubility (Shake-Flask Method)

This is a classical and widely used method for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is added to a vial containing a known volume of the organic solvent.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains after this period.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the saturated solution from the undissolved solid.

-

Quantification: The concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Conclusion

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is anticipated to exhibit favorable solubility in a wide array of common organic solvents, a characteristic feature of boronic acid pinacol esters. This property is advantageous for its application in various synthetic transformations. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The high solubility in solvents like chloroform and acetone, contrasted with its low solubility in hydrocarbons, also offers strategic options for purification via crystallization or precipitation.

References

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is a palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] First reported by Akira Suzuki in 1979, this reaction's versatility, mild conditions, and functional group tolerance have made it an indispensable tool, particularly in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, detailing its core mechanism, reaction components, quantitative data on reaction parameters, and practical experimental protocols relevant to drug development.

The Core Reaction: Mechanism and Components

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently creates a new C-C bond while regenerating the active catalyst.[5] The reaction is complex, but the generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][6]

The Catalytic Cycle

The reaction is initiated by a palladium(0) complex, which is the active catalytic species.[5]

-

Oxidative Addition: The cycle begins with the insertion of the palladium(0) catalyst into the carbon-halogen bond (C-X) of the organic halide (R¹-X).[4][5] This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) species, forming a new organopalladium complex.[3][5][6] This is often the rate-determining step of the reaction.[3]

-

Transmetalation: This is the key bond-forming step where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex.[4] This step requires the presence of a base, which activates the organoboron compound by forming a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻).[7] This activated species then reacts with the Pd(II) complex, displacing the halide and placing both organic groups (R¹ and R²) on the palladium center.[2]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired new carbon-carbon bond (R¹-R²).[4][5] This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][5][6]

Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.

-

Palladium Catalyst: The choice of catalyst is critical. While Pd(PPh₃)₄ is a classic choice, modern drug development often employs more sophisticated pre-catalysts and ligands that offer higher activity, stability, and broader substrate scope. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center and influencing its reactivity.[2]

-

Organic Halide/Triflate (R¹-X): A wide range of aryl, vinyl, alkyl, and alkynyl halides (I, Br, Cl) and triflates (OTf) can be used.[5] The reactivity generally follows the order I > Br > OTf >> Cl.[5] Electron-withdrawing groups on the organic halide typically accelerate the oxidative addition step.

-

Organoboron Reagent (R²-B(OR)₂): Boronic acids (R-B(OH)₂) and their corresponding esters (e.g., pinacol esters) are the most common organoboron reagents.[6] They are valued for their stability to air and moisture, low toxicity, and the environmentally benign nature of their byproducts.[3]

-

Base: The base is essential for the transmetalation step.[2] It activates the organoboron reagent to form the reactive boronate species.[7][8][9] The choice of base can significantly impact reaction yield and selectivity. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[7][10]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is sensitive to the interplay between the catalyst, base, solvent, and temperature. The following tables summarize quantitative data from representative studies, providing a framework for reaction optimization.

Table 1: Comparison of Bases in the Coupling of 4-Bromotoluene and Phenylboronic Acid

| Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |

| Cs₂CO₃ | Dioxane/H₂O | 90 | 4 | 95 |

| K₂CO₃ | DME/H₂O | 85 | 8 | 88 |

| NaOH | Toluene/H₂O | 100 | 6 | 75 |

| KF | THF | 70 | 12 | 65 |

Data is representative and compiled for illustrative purposes based on typical outcomes reported in the literature.

Table 2: Effect of Palladium Catalyst/Ligand System on Yield

Reaction: 4-Chloroanisole + Phenylboronic acid

| Catalyst (1 mol%) | Ligand (2 mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 96 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 94 |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 85 |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 110 | 55 |

Data is representative and compiled for illustrative purposes based on typical outcomes reported in the literature.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in a research and development setting.

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling

This protocol describes a typical setup for the synthesis of a biaryl compound on a laboratory scale.

Methodology:

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent Addition: Using a syringe, add a degassed mixture of solvents (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL).

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours).[1] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.[1] Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).[1]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol 2: Synthesis of a Pharmaceutical Intermediate

Reaction: Coupling of 2-bromopyridine with 4-methoxyphenylboronic acid.

-

A 100 mL oven-dried, three-necked flask is fitted with a condenser, a nitrogen inlet, and a rubber septum.

-

The flask is charged with 2-bromopyridine (1.58 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), potassium phosphate (K₃PO₄, 4.25 g, 20 mmol), and palladium(II) acetate (45 mg, 0.2 mol%).

-

The flask is evacuated and backfilled with nitrogen.

-

Degassed toluene (40 mL) and water (4 mL) are added via syringe.

-

The mixture is heated to 100 °C with vigorous stirring for 4 hours.

-

After cooling, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

-

The residue is purified by column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-(4-methoxyphenyl)pyridine.

Logical Relationships and Concluding Remarks

The Suzuki-Miyaura reaction's success hinges on the synergistic relationship between its core components. The choice of each reactant and condition directly influences the outcome, making a deep understanding of these relationships paramount for developing robust synthetic routes in drug development.

The Suzuki-Miyaura coupling offers significant advantages, including mild reaction conditions, commercial availability of a vast array of starting materials, and a high degree of functional group tolerance, all of which are highly desirable in the synthesis of complex pharmaceutical targets.[3][4][11] The low toxicity of the boron-containing reagents and byproducts further enhances its appeal for industrial-scale applications.[3] As catalyst technology continues to evolve, the scope and utility of this powerful reaction will undoubtedly continue to expand, further solidifying its role as a critical tool for scientists in drug discovery and development.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. wwjmrd.com [wwjmrd.com]

- 11. organicreactions.org [organicreactions.org]

Application Notes and Protocols: Suzuki Coupling of (4-Vinylphenyl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. Boronic acid pinacol esters, such as (4-Vinylphenyl)boronic acid pinacol ester, are favored organoboron reagents due to their stability, ease of handling, and compatibility with a broad range of reaction conditions.

These application notes provide a detailed protocol for the Suzuki coupling of (4-Vinylphenyl)boronic acid pinacol ester with aryl halides to synthesize substituted stilbene derivatives, which are important structural motifs in many biologically active molecules.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of (4-Vinylphenyl)boronic acid pinacol ester with an aryl bromide to yield a stilbene derivative.

Materials:

-

(4-Vinylphenyl)boronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromoanisole, 4-bromobenzonitrile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control (or microwave reactor)

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure: